molecular formula C12H9N3 B1307377 6-(1H-pyrrol-1-yl)quinoxaline CAS No. 478260-01-4

6-(1H-pyrrol-1-yl)quinoxaline

Cat. No. B1307377
CAS RN: 478260-01-4
M. Wt: 195.22 g/mol
InChI Key: JOWZGJVWTLSDNC-UHFFFAOYSA-N
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Description

6-(1H-pyrrol-1-yl)quinoxaline is a heterocyclic compound . It is an important class of compounds present in various biologically active agents . For example, some substituted pyrrolo[1,2-a]quinoxaline derivatives have shown potential for use as novel and highly potent 5-HT3 receptor agonists .


Synthesis Analysis

The synthesis of pyrrolo[1,2-a]quinoxalines has been developed via copper or iron-catalyzed aerobic oxidative carboamination of sp3C–H bonds with 2-(1H-pyrrol-1-yl)anilines . This process utilizes simple and readily available starting materials to produce pyrrolo[1,2-a]quinoxalines in good to moderate yields .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolo[1,2-a]quinoxalines include an aerobic oxidative carboamination of sp3C–H bonds with 2-(1H-pyrrol-1-yl)anilines . This process is facilitated by inexpensive metal catalysts (copper or iron) and a green oxidant (O2) .

Scientific Research Applications

Electrochemical Energy Storage

6-(1H-pyrrol-1-yl)quinoxaline: has been utilized in the development of efficient electrochemical energy storage systems. A novel redox-active conjugated polymer based on this compound, known as poly(6-(1H-pyrrol-1-yl)quinoxaline) or PPyQX, has been synthesized and employed as an electro-active anode material for aqueous hybrid flow batteries .

Organic Electronics

Quinoxaline derivatives, including 6-(1H-pyrrol-1-yl)quinoxaline , are used in the design and development of organic electronics such as bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .

Pharmaceutical Research

These compounds have shown a wide range of biological activities and are being studied for their antibacterial, anti-inflammatory, anticancer, anthelmintic, antidiabetic, antifungal, and antiprotozoal properties. They are potential candidates for treating various diseases and disorders .

Organic Synthesis

Quinoxaline derivatives serve as building blocks in organic synthesis for creating complex molecules such as anion receptors, cavitands, dehydroannulenes, and DNA-cleaving agents .

Fluorescent Materials

Due to their unique structural properties, quinoxaline derivatives are used to create fluorescent materials for various applications in scientific research .

Organic Semiconductors

These compounds have found applications as organic semiconductors due to their favorable electronic properties .

properties

IUPAC Name

6-pyrrol-1-ylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-8-15(7-1)10-3-4-11-12(9-10)14-6-5-13-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWZGJVWTLSDNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC3=NC=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801308152
Record name 6-(1H-Pyrrol-1-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1H-pyrrol-1-yl)quinoxaline

CAS RN

478260-01-4
Record name 6-(1H-Pyrrol-1-yl)quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478260-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1H-Pyrrol-1-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes poly(6-(1H-pyrrol-1-yl)quinoxaline) a promising material for aqueous hybrid flow batteries?

A1: The research highlights the potential of poly(6-(1H-pyrrol-1-yl)quinoxaline) as an anode material due to its redox-active nature. [] This property enables the material to store and release energy during the battery's charge and discharge cycles. The study explores its electrochemical performance in an aqueous environment, which is desirable for safer and more sustainable battery technologies.

Q2: What are the key material characteristics of poly(6-(1H-pyrrol-1-yl)quinoxaline) relevant to its application in batteries?

A2: While the provided abstract doesn't delve into specific material characterization data like molecular weight or spectroscopic analysis, it emphasizes the "redox-active" nature of the polymer. [] This suggests that the researchers likely investigated its electrochemical properties, such as its redox potential, capacity, and cycling stability, which are crucial parameters for battery performance. Further research would likely focus on understanding its conductivity, morphology, and stability under different battery operating conditions.

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